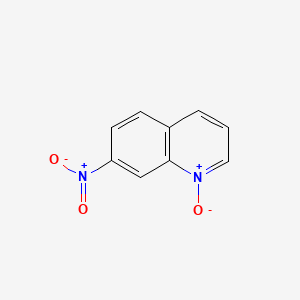

7-nitroquinolin-1-ium-1-olate

Description

Overview of Heteroaromatic N-Oxides in Synthetic Chemistry and Fundamental Reactivity

Heteroaromatic N-oxides, such as pyridine (B92270) N-oxides and quinoline (B57606) N-oxides, serve as versatile intermediates in organic synthesis. The N-oxide functional group significantly alters the electron distribution within the aromatic ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. The oxygen atom of the N-oxide can act as an internal oxidant or a directing group, facilitating a wide range of chemical transformations. These transformations include nucleophilic aromatic substitution, C-H functionalization, and cycloaddition reactions. The ability to readily introduce and remove the N-oxide group further enhances their synthetic utility.

The Quinoline Scaffold in Organic Synthesis

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine ring, is a prominent scaffold in a vast array of organic compounds, including many with significant biological activity. nih.govnih.govbeilstein-journals.org Its rigid structure and the presence of the nitrogen heteroatom provide a unique template for the design of molecules with specific three-dimensional arrangements. The functionalization of the quinoline scaffold at its various positions allows for the fine-tuning of its physicochemical properties, making it a privileged structure in medicinal chemistry and materials science. nih.govnih.govbeilstein-journals.org

Specific Focus on Nitro-Substituted Quinoline N-Oxides

The introduction of a nitro group onto the quinoline N-oxide framework dramatically influences its chemical and physical properties. The strong electron-withdrawing nature of the nitro group further modifies the electron density of the ring system, impacting its reactivity and stability.

The position of the nitro group on the quinoline N-oxide ring system has a profound effect on the molecule's reactivity. The electronic effects of the nitro group, whether through inductive or resonance effects, vary depending on its location. For instance, a nitro group at the 4-position directly participates in the delocalization of the positive charge of the pyridinium (B92312) ring, significantly activating this position for nucleophilic attack. In contrast, a nitro group on the benzenoid ring, such as at the 7-position, exerts its influence primarily through inductive effects and long-range resonance.

A computational study using Density Functional Theory (DFT) has provided insights into the electronic structure and reactivity of various nitroquinoline N-oxide isomers. nih.gov The study revealed that the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO) are highly dependent on the position of the nitro group. nih.gov These calculations suggest that isomers with the nitro group on the pyridine ring are generally more reactive towards nucleophiles at specific positions compared to those with the nitro group on the benzenoid ring. nih.gov

Table 1: Calculated Electronic Properties of Selected Nitroquinoline N-Oxide Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4-Nitroquinoline (B1605747) N-oxide | -7.2 | -3.5 | 3.7 |

| 5-Nitroquinoline N-oxide | -7.4 | -3.6 | 3.8 |

| 6-Nitroquinoline N-oxide | -7.3 | -3.5 | 3.8 |

| 7-Nitroquinoline (B188568) N-oxide | -7.4 | -3.6 | 3.8 |

| 8-Nitroquinoline (B147351) N-oxide | -7.3 | -3.4 | 3.9 |

Note: Data derived from computational studies and represent theoretical values. The HOMO-LUMO gap is an indicator of chemical reactivity.

The 7-nitro substitution in the quinoline N-oxide framework presents a unique set of characteristics. Located on the benzenoid ring, the 7-nitro group's electron-withdrawing effect is primarily transmitted through the sigma framework (inductive effect), with a lesser contribution from resonance compared to positions like 5 and 8. This positioning influences the regioselectivity of various reactions.

For example, in oxidative SNH (Substitution Nucleophilic of Hydrogen) reactions, 7-nitroquinoline N-oxide has been shown to undergo alkylamination at the C2 position. researchgate.net This reactivity highlights the ability of the N-oxide to direct nucleophilic attack to the pyridine ring, even with a deactivating group on the benzenoid portion. The reaction proceeds efficiently, demonstrating the synthetic utility of 7-nitroquinoline N-oxide as a substrate for C-H functionalization. researchgate.net

The synthesis of 7-nitroquinoline itself is a key precursor step. It can be achieved through methods such as the Skraup synthesis, starting from 3-nitroaniline (B104315) and glycerol. chemicalbook.com Subsequent N-oxidation, typically using oxidizing agents like peroxy acids, yields the target 7-nitroquinoline N-oxide. organic-chemistry.org

The Zwitterionic Character of Quinolin-1-ium-1-olates

Quinoline N-oxides, including 7-nitroquinolin-1-ium-1-olate, are best described as zwitterionic molecules. This means they possess both a positive and a negative formal charge on different atoms within the same molecule. The nitrogen atom of the quinoline ring bears a positive charge, while the oxygen atom of the N-oxide group carries a negative charge.

This zwitterionic character can be represented by resonance structures that show the delocalization of the negative charge on the oxygen atom and the positive charge on the nitrogen atom throughout the aromatic system. This charge separation results in a significant dipole moment and influences the molecule's solubility, melting point, and interactions with other molecules and solvents. The presence of the electron-withdrawing nitro group at the 7-position can further modulate this zwitterionic character by influencing the electron density distribution across the entire quinoline N-oxide scaffold. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-5-1-2-7-3-4-8(11(13)14)6-9(7)10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOCQTVDQHFBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-18-5 | |

| Record name | Quinonline, 8-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Spectroscopic and Structural Characterization of 7 Nitroquinolin 1 Ium 1 Olate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced NMR techniques, a detailed structural map of 7-nitroquinolin-1-ium-1-olate can be constructed.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative.

General trends observed in the ¹H NMR spectra of quinoline (B57606) N-oxide derivatives show that the proton at the C2 position is significantly deshielded. rsc.org The introduction of a nitro group at the 7-position would primarily affect the protons on the benzene (B151609) ring (H-5, H-6, and H-8).

A representative, though not specific, ¹H NMR data table for a substituted quinoline N-oxide is provided below to illustrate the typical data obtained.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.53 | d | 6.0 |

| H-3 | 7.37 | dd | 8.8, 6.1 |

| H-4 | 8.72 | d | 8.9 |

| H-5 | 7.89 | dd | 7.5, 0.9 |

| H-6 | 7.57 | dd | 8.8, 7.6 |

| H-8 | 8.06 | d | 8.8 |

This table is illustrative and based on general data for quinoline N-oxide derivatives. rsc.org

¹³C NMR Spectroscopic Analysis

Similar to the proton NMR data, specific ¹³C NMR data for this compound is not available in the search results. However, data for related compounds like 7-nitroquinoline (B188568) and other substituted quinoline N-oxides can provide expected ranges for the chemical shifts. For 7-nitroquinoline, the carbon chemical shifts have been reported. spectrabase.com The N-oxide functional group typically causes a downfield shift for the C2 and C8a carbons and an upfield shift for the C4 and C5 carbons compared to the parent quinoline. The nitro group at C7 would significantly deshield this carbon.

An illustrative table of expected ¹³C NMR chemical shifts for this compound is presented below, based on data from similar structures. rsc.orgspectrabase.com

| Carbon | Chemical Shift (ppm) |

| C-2 | ~140 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~129 |

| C-5 | ~123 |

| C-6 | ~130 |

| C-7 | ~148 |

| C-8 | ~121 |

| C-8a | ~140 |

This table presents expected values based on known substituent effects on the quinoline N-oxide scaffold.

Advanced NMR Techniques (e.g., DEPT-135°, 2D NMR)

To unambiguously assign the ¹H and ¹³C NMR signals and to further elucidate the structure, advanced NMR techniques are employed.

DEPT-135° (Distortionless Enhancement by Polarization Transfer) is a valuable tool for differentiating between CH, CH₂, and CH₃ groups. researchgate.netsemanticscholar.org In a DEPT-135 spectrum of this compound, CH signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons (like C-4a, C-7, C-8a, and the carbon of the nitro group) would be absent. This technique would be instrumental in confirming the assignments of the protonated carbons in the quinoline ring system.

2D NMR (Two-Dimensional Nuclear Magnetic Resonance) experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), provide correlation information between nuclei. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity of the protons around the rings. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. researchgate.netrsc.orggoogle.com For this compound (C₉H₆N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. This high accuracy is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For instance, the HRMS data for 3-nitroquinoline (B96883) N-oxide has been reported as having a calculated m/z for [M+H]⁺ of 191.0451 and a found value of 191.0448, demonstrating the precision of this technique. rsc.org

Fragmentation Pathways of Quinoline N-Oxides

The study of fragmentation pathways in mass spectrometry provides valuable structural information. For quinoline N-oxides, a characteristic fragmentation pathway involves the elimination of an OH radical from the protonated molecule. researchgate.net Another common fragmentation is the loss of an oxygen atom. researchgate.net

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule of a quinoline N-oxide is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. conicet.gov.ar The analysis of these fragment ions helps to piece together the structure of the original molecule. For nitro-substituted quinoline N-oxides, the fragmentation can be more complex, with other pathways competing with the characteristic loss of the OH radical. conicet.gov.ar The fragmentation of 4-nitroquinoline-1-oxide, for example, shows multiple fragment ions upon CID. nih.gov The study of these fragmentation patterns is essential for the structural confirmation of this compound. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a critical analytical technique for the identification of functional groups within a molecule. In the context of quinoline N-oxides, IR spectra provide valuable insights into the molecular structure, particularly through the detection of vibrations associated with the N-oxide and nitro groups. The analysis of the IR spectrum of N-oxides can be complex due to the coupling of N-O vibrations with other ring vibrations. researchgate.net For quinoline N-oxide derivatives, characteristic absorptions related to the N-O group are typically observed, although their exact position can be influenced by the presence and position of other substituents on the aromatic ring system. tandfonline.comtandfonline.com

The aromatic C-H stretching vibrations are generally expected in the 3200-3000 cm⁻¹ region. researchgate.net Vibrations corresponding to the aromatic C=C and C=N bonds of the quinoline ring system appear in the fingerprint region, typically between 1640 cm⁻¹ and 1400 cm⁻¹. researchgate.netmdpi.com The presence of the nitro (NO₂) group in this compound gives rise to strong and characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. These are typically found in the regions of 1560-1485 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric).

The N-O stretching vibration (νN-O) of the N-oxide functional group is a key diagnostic feature in the IR spectrum of compounds like this compound. However, assigning a single, specific frequency to the N-O stretch is challenging because it often couples with other vibrations within the quinoline ring. researchgate.nettandfonline.com This coupling means that the N-O stretching vibration can contribute to multiple absorption bands. researchgate.net

Studies on various quinoline N-oxides have identified characteristic absorptions for the N-O group in the 1350-1150 cm⁻¹ range. researchgate.net Specifically, two strong absorption bands in the regions of 1340-1280 cm⁻¹ and 1260-1210 cm⁻¹ have been attributed to the N-O functional group in N-oxide compounds. researchgate.net In other related heterocyclic N-oxides, these characteristic vibrations have been noted in a broader range, sometimes as low as 928-971 cm⁻¹. mdpi.com The precise location of these bands for this compound would be influenced by the electronic effects of the nitro group at the 7-position.

Table 1: Characteristic IR Absorption Bands for Nitroquinoline N-Oxides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3200 - 3000 |

| Aromatic C=C, C=N | Ring Stretching | 1640 - 1400 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1485 |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1315 |

| N-Oxide (N-O) | Stretching (Coupled) | 1340 - 1210 |

X-ray Crystallography for Solid-State Structure Determination (if available for analogues)

For instance, the crystal structure of 8-nitroquinoline-N-oxide, a constitutional isomer of the title compound, has been determined. ntu.ac.uk Such studies reveal precise bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoline ring system. The N-O bond length in these N-oxides is a key parameter, providing insight into its bond order and the extent of dative bonding.

Furthermore, crystal structure analyses of various other nitroquinoline derivatives, such as 4-chloro-8-nitroquinoline (B1348196) and aminated nitroquinolines, have been reported. researchgate.net These studies are crucial for confirming the regiochemistry of substitution and understanding how different functional groups influence the crystal packing. In the solid state, molecules of nitroquinoline N-oxides are expected to pack in arrangements dictated by intermolecular forces such as π-π stacking interactions between the aromatic rings and potential weak hydrogen bonds involving the oxygen atoms of the N-oxide and nitro groups and aromatic hydrogen atoms. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution and intermolecular interactions within the crystal lattice.

Reactivity and Reaction Mechanisms of 7 Nitroquinolin 1 Ium 1 Olate

Photochemical Transformations of Quinoline (B57606) N-Oxides

The photochemistry of quinoline N-oxides is complex and highly dependent on reaction conditions and the nature of substituents. Irradiation of these compounds can lead to several competing reaction pathways, including isomerization, deoxygenation, and rearrangement. scispace.com

Upon photoirradiation, quinoline N-oxides are known to rearrange into a variety of stable isomers. The specific products formed are heavily influenced by the solvent and the substitution pattern on the quinoline ring. scispace.comrsc.org

Two of the most common isomerization pathways lead to the formation of:

Quinolin-2(1H)-ones (Carbostyrils): This rearrangement is particularly favored in polar, protic solvents like ethanol. scispace.com

Benz[d] nih.govnih.govoxazepines: In non-polar, aprotic solvents such as acetone (B3395972) or benzene (B151609), the formation of these seven-membered heterocyclic compounds is often the preferred pathway. scispace.com These oxazepines can sometimes be isolated, especially when the quinoline N-oxide is substituted with an aryl or cyano group at the 2-position. scispace.com

In some cases, further reactions of these primary photoisomers can occur. For instance, benzoxazepines can undergo hydrolysis to yield N-acyl-2-indolinols, and in certain instances, photolysis can lead directly to 3-acylindoles. scispace.com The irradiation of 4-phenylquinoline (B1297854) N-oxide, for example, yields 3-phenyl-2-indolecarboxaldehyde, a reaction believed to proceed through a nitrene intermediate. scispace.com

| Reactant | Solvent | Major Product(s) |

|---|---|---|

| 3-Phenylquinoline N-oxide | 96% Ethanol | 3-Phenylcarbostyril |

| 3-Phenylquinoline N-oxide | Acetone | 4-Phenylbenz[d] nih.govnih.govoxazepine, 3-Phenylcarbostyril |

| 4-Phenylquinoline N-oxide | Acetone | 3-Phenyl-2-indolecarboxaldehyde |

| 4-Phenylquinoline N-oxide | Benzene | 3-Phenyl-2-indolecarboxaldehyde |

Alongside isomerization, deoxygenation to the parent quinoline is a common photochemical reaction for quinoline N-oxides. scispace.com This process involves the removal of the oxygen atom from the N-oxide functionality. The mechanism is believed to be intertwined with the pathways leading to isomerization, often proceeding from the same excited state intermediates. The efficiency of deoxygenation relative to other photoreactions can also be influenced by the solvent and substituents present on the quinoline ring. scispace.comrsc.org

The choice of solvent plays a critical role in directing the photochemical outcome for quinoline N-oxides. A general observation is that polar protic media favor the formation of carbostyrils (quinolin-2(1H)-ones), while non-polar aprotic media promote the formation of benz[d] nih.govnih.govoxazepines. scispace.com

Substituents have a profound, and often overriding, effect. The position and electronic nature of the substituent can dramatically alter the reactivity. scispace.com For instance, while phenyl-substituted quinoline N-oxides undergo the rearrangements described above, the introduction of a nitro group can lead to a significant decrease or complete quenching of photoreactivity. A study on quinoline-based photoremovable protecting groups found that a 7-nitro substituted derivative (NHQ-OAc) was photochemically insensitive. nih.gov Another study noted that an 8-nitro substitution completely quenched the photochemistry of the quinoline, which was attributed to the presence of a low-energy triplet state. researchgate.net This suggests that 7-nitroquinolin-1-ium-1-olate would likely exhibit very low to no photochemical reactivity in terms of isomerization or rearrangement, due to the deactivating effect of the electron-withdrawing nitro group.

The various photochemical transformations of quinoline N-oxides originate from electronically excited states formed upon absorption of light. The initial excitation typically populates a singlet excited state (S1). From this S1 state, the molecule can undergo reaction, fluoresce, or undergo intersystem crossing (ISC) to a triplet excited state (T1). acs.org

The isomerization of quinoline N-oxides to carbostyrils is believed to occur from the singlet state. scispace.com However, the presence of certain substituents can greatly influence the dynamics of these excited states. Electron-withdrawing groups, such as the nitro group, are known to promote intersystem crossing to the triplet state. In the case of nitro-substituted quinolines, it is presumed that rapid and efficient ISC populates a low-lying triplet state that is photochemically unreactive, thus quenching the isomerization pathways that originate from the singlet state. researchgate.net

The formation of several key photoisomers from quinoline N-oxides is explained by the intermediacy of a highly strained, three-membered oxaziridine (B8769555) ring. scispace.com This intermediate is proposed to form from the excited state of the quinoline N-oxide. The oxaziridine is typically unstable and rapidly rearranges. Cleavage of the weak N-O bond followed by ring expansion can lead directly to the formation of the benz[d] nih.govnih.govoxazepine. This mechanism provides a clear rationale for the conversion of the initial N-oxide into its various rearrangement products. scispace.com

Thermal Reactions and Rearrangements

C-H Functionalization Reactions of Quinoline N-Oxides

The quinoline N-oxide framework is a valuable precursor in organic synthesis due to its enhanced reactivity and potential for regioselective functionalization compared to the parent quinoline. researchgate.netresearchgate.net The N-oxide group activates the heterocyclic ring, facilitating a variety of C-H functionalization reactions, including arylation, amination, sulfonylation, and alkylation, often with high regioselectivity. researchgate.netnih.gov

Palladium-Catalyzed C-H Arylation: Regioselectivity at C2 vs. C8

Palladium-catalyzed C-H arylation of quinoline N-oxides has been a subject of intensive study, with the regioselectivity between the C2 and C8 positions being a key point of investigation. Typically, palladium catalysis on quinoline N-oxides favors functionalization at the C2 position. nih.govacs.org This preference is often attributed to the increased acidity and bond strength of the C2–H bond, influenced by the adjacent electron-withdrawing N-oxide group. nih.govacs.org

However, recent studies have demonstrated that the selectivity can be switched to the C8 position under specific catalytic conditions. This divergent site selectivity is unusual for palladium and is influenced by the choice of catalyst, ligands, solvents, and additives. nih.govutrgv.eduacs.org For instance, while Pd(OAc)₂ tends to favor C2 arylation, the use of PdCl₂ can promote C8 activation. rsc.org A palladium-catalyzed C-H arylation protocol has been developed that achieves high selectivity for the C8 isomer using iodoarenes or diaryliodonium triflates as coupling partners. nih.govresearchgate.net Mechanistic and Density Functional Theory (DFT) computational studies suggest that the C8-selective pathway proceeds via a cyclopalladation mechanism. nih.govutrgv.eduacs.org The choice of solvent also plays a critical role; neutral solvents like DMF or dioxane are common for C2 arylation, whereas acetic acid has been implicated in C8-selective reactions. nih.govacs.org

| Catalyst System | Typical Arylating Agent | Predominant Regioselectivity | Key Conditions/Additives | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand | Aryl Bromides, Aryl Tosylates | C2 | Neutral solvents (e.g., DMF, Dioxane) | nih.govnih.gov |

| Pd(OAc)₂ (ligand-free) | Potassium Aryltrifluoroborates | C2 | TBAI (Tetrabutylammonium iodide) | rsc.org |

| Pd(II) catalyst | Diaryliodonium Triflates | C8 | - | researchgate.net |

| Pd(OAc)₂ | Iodoarenes | C8 | Acetic Acid | nih.govacs.org |

Amination Reactions (e.g., Electrochemical Amination, Amidation)

The introduction of nitrogen-containing functional groups onto the quinoline N-oxide scaffold is a significant transformation, yielding precursors for biologically active molecules. nih.gov Various methods for amination and amidation at the C2 position have been developed, employing both metal-catalyzed and metal-free conditions.

Copper-catalyzed protocols have proven effective for direct C-H amination. One highly efficient method utilizes secondary aliphatic amines at mild temperatures (50 °C) without the need for ligands, additives, or external oxidants. acs.org This reaction demonstrates good functional group tolerance. Notably, when 4-nitroquinoline (B1605747) N-oxide is used as a substrate, a 2,8-diaminated product is formed, suggesting that this compound could undergo similar di-functionalization. acs.org Another copper-catalyzed approach achieves C2-amidation using dioxazolones as the acylating reagent under mild conditions. acs.org

Metal-free amination reactions offer an alternative synthetic route. An efficient intermolecular amidation of quinoline N-oxides with sulfonamides can be achieved using PhI(OAc)₂ and PPh₃, proceeding through a 1,3-dipolar cycloaddition to yield N-(quinolin-2-yl)sulfonamides. organic-chemistry.orgacs.orgnih.gov Direct C2-amination can also be performed under metal-free conditions using ammonia (B1221849) or various primary and secondary amines in the presence of diethyl H-phosphonate. rsc.org

Specifically for nitroquinoline N-oxides, a method for the oxidative S(N)H alkylamination of 5-, 6-, 7-, and 8-nitroquinoline (B147351) N-oxides has been described. researchgate.net This reaction, involving various primary or secondary amines in the presence of potassium ferricyanide, yields the corresponding 2-alkylamino derivatives of nitroquinoline N-oxides, a process directly applicable to this compound. researchgate.netresearchgate.net

Furthermore, electrochemical amination of quinoline N-oxides with morpholine (B109124) has been developed. mdpi.com This method is noteworthy for its controllable regioselectivity; the reaction yields 2-aminoquinoline (B145021) N-oxides in acetonitrile (B52724) (CH₃CN), while 4-aminoquinoline (B48711) N-oxides are formed in dichloromethane (B109758) (CH₂Cl₂). mdpi.com

| Reaction Type | Reagents | Catalyst/Conditions | Position | Reference |

|---|---|---|---|---|

| Direct Amination | Secondary Aliphatic Amines | Cu(OAc)₂, Toluene, 50°C, Air | C2 | acs.org |

| Amidation | Dioxazolones | Cu(I) catalyst | C2 | acs.org |

| Amidation | Arylsulfonamides | PhI(OAc)₂, PPh₃ (Metal-free) | C2 | organic-chemistry.orgacs.org |

| Direct Amination | Ammonia, Amines | Diethyl H-phosphonate, K₂CO₃ (Metal-free) | C2 | rsc.org |

| Oxidative Alkylamination | Primary/Secondary Amines | K₃[Fe(CN)₆], Aqueous Dioxane | C2 | researchgate.netresearchgate.net |

| Electrochemical Amination | Morpholine | Cu(OAc)₂, CH₃CN | C2 | mdpi.com |

Sulfonylation and Sulfenylation Reactions

Sulfonylated quinolines are important compounds in medicinal chemistry, and C-H sulfonylation of quinoline N-oxides provides a direct route to their synthesis. rhhz.net These reactions typically occur at the C2 position.

Several methods have been established for this transformation. A copper-catalyzed deoxygenative C2-sulfonylation has been developed using sodium sulfinate as the sulfonyl source and K₂S₂O₈ as a radical initiator, proceeding via a Minisci-like radical coupling mechanism. acs.org Another copper-catalyzed approach employs commercially available aryl sulfonyl chlorides. acs.org

Environmentally friendly protocols have also been reported. One such method achieves the sulfonylation of quinoline N-oxides with sodium sulfinates in water at ambient temperature, operating under metal- and oxidant-free conditions by using p-tosyl chloride (TsCl) as an activator. rhhz.net Additionally, a visible-light-induced deoxygenative C2-sulfonylation has been developed, which uses an organic dye as a photocatalyst, ambient air as the oxidant, and an aqueous acetone solution as the solvent. rsc.org While less common, C-H sulfenylation of quinoline N-oxides has also been reported as a viable functionalization strategy. researchgate.net

Alkenylation, Alkylation, and Alkoxylation

The introduction of carbon-based substituents through alkenylation, alkylation, and alkoxylation further demonstrates the versatility of quinoline N-oxides as synthetic intermediates. researchgate.net

Alkenylation: Direct C-H alkenylation of quinoline N-oxides can be achieved through various catalytic systems. rsc.org Copper-catalyzed methods allow for the regioselective C2-alkenylation with alkynes or alkenylboronates. rsc.orgacs.org A gold-catalyzed cycloaddition/ring-opening reaction with allenamides also yields C2-alkenylated quinolines; this reaction is noted to be particularly effective for quinoline N-oxides bearing a substituent at the C7 or C8 position, making it relevant for the 7-nitro derivative. acs.org Palladium-catalyzed C2-alkenylation can proceed without an external oxidant, as the N-oxide moiety itself can serve as an internal oxidant. nih.gov In contrast, cobalt catalysis can direct dienylation to the C8 position. nih.gov

Alkylation: C2-alkylation of quinoline N-oxides can be performed under metal-free conditions using active methylene (B1212753) compounds. rsc.org An alternative approach is the reductive C2-alkylation using Wittig reagents, which offers excellent site selectivity. nih.gov Furthermore, a catalyst-free deaminative C2-alkylation has been achieved under visible light using Katritzky salts as the alkyl source. chemrxiv.org

Alkoxylation: The C-H alkoxylation of quinoline N-oxides has been documented as a key functionalization method, expanding the range of accessible derivatives. researchgate.net

Radical Cross-Coupling Processes

Radical reactions provide a powerful avenue for the functionalization of quinoline N-oxides. The N-oxide group can facilitate reactions involving radical intermediates, leading to C-C and C-heteroatom bond formation.

A prominent example is the copper-catalyzed deoxygenative C2-sulfonylation with sodium sulfinate, which proceeds through a Minisci-like radical-coupling pathway. acs.org In this mechanism, a sulfonyl radical is generated and adds to the protonated quinoline N-oxide. Similarly, the electrochemical amination with morpholine involves the generation of a morpholine radical as a key intermediate in the C-N bond-forming step. mdpi.com

Metal-free cross-coupling reactions, which may proceed through radical or concerted pathways, have also been developed. A novel application of the Petasis reaction enables the regioselective C2-functionalization of quinoline N-oxides with boronic acids under external oxidant- and metal-free conditions. nih.govacs.org

Reduction and Oxidation Chemistry of the N-Oxide Moiety

The N-oxide moiety is not merely a spectator group; its redox chemistry is central to the reactivity of the entire molecule. It can be retained, removed (reduced), or act as an internal oxidant.

Many of the C-H functionalization reactions described are deoxygenative, meaning the N-oxide group is reduced and removed during the course of the reaction. This is observed in certain amination, sulfonylation, and heteroarylation processes. nih.govacs.orgrsc.org This "traceless" directing group strategy is highly valuable as it avoids a separate deoxygenation step. For example, in a Rh(III)-catalyzed coupling with internal diarylalkynes, the N-oxide acts as both a traceless directing group for C8-functionalization and as an oxygen atom source for the final product. acs.org After functionalization, the N-oxide can also be deliberately removed using various reducing agents. nih.gov

Conversely, the N-oxide group can be formed via the oxidation of the parent quinoline. The oxidation of a polysubstituted quinoline to its corresponding N-oxide has been achieved using m-chloroperoxybenzoic acid (m-CPBA). acs.org The N-oxide can also function as an internal oxidant, as seen in some palladium-catalyzed alkenylation reactions where it facilitates the regeneration of the active catalyst, thereby avoiding the need for an external oxidant. nih.gov In the electrochemical amination with morpholine, the N-oxide serves as the oxygen source for the formation of a morpholin-4-ol byproduct, highlighting its role as an oxidant in the reaction system. mdpi.com

Theoretical and Computational Studies of 7 Nitroquinolin 1 Ium 1 Olate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and geometric parameters of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT methods can provide accurate predictions of molecular properties at a manageable computational cost. For 7-nitroquinolin-1-ium-1-olate, DFT calculations are instrumental in characterizing its zwitterionic nature and the influence of the electron-withdrawing nitro group on the quinoline (B57606) N-oxide scaffold.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity.

In the case of nitro-substituted quinoline N-oxides, the positions of the nitro group and the N-oxide functionality significantly influence the energies of the frontier orbitals. Computational studies on various isomers of nitroquinoline N-oxide have shown that the HOMO-LUMO gap can vary, indicating differing levels of stability and reactivity among the isomers. For instance, a study on several nitro derivatives of quinoline N-oxide revealed HOMO-LUMO gaps ranging from 3.11 to 3.69 eV, highlighting the sensitivity of the electronic structure to the substitution pattern.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.646 | -1.816 | 4.830 |

| Nitrobenzene | -7.89 | -2.45 | 5.44 |

| Pyridine (B92270) N-oxide | -6.98 | -1.54 | 5.44 |

| 4-Nitroquinoline (B1605747) N-oxide | -7.52 | -3.83 | 3.69 |

This table presents data from analogous compounds to illustrate typical values. The exact values for this compound would require specific calculations.

The presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO of this compound compared to the parent quinoline N-oxide. The zwitterionic character, with a negatively charged oxygen and a positively charged nitrogen in the quinoline ring, further complicates the electronic landscape. The HOMO is likely to be distributed over the electron-rich regions of the molecule, such as the N-oxide oxygen and the benzene (B151609) portion of the quinoline ring, while the LUMO is expected to be localized on the electron-deficient regions, particularly the nitro group and the pyridinium (B92312) ring.

Charge Distribution and Dipole Moments in Zwitterionic Systems

This compound is a zwitterionic molecule, possessing a formal positive charge on the quinoline nitrogen and a formal negative charge on the N-oxide oxygen. This charge separation results in a significant molecular dipole moment. DFT calculations are particularly well-suited for quantifying this charge distribution and the resulting dipole moment. The analysis of atomic charges, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can reveal the extent of charge delocalization within the molecule.

In zwitterionic nitroaromatic compounds, the nitro group acts as a strong electron-withdrawing group, further influencing the charge distribution. The oxygen atoms of the nitro group will carry a partial negative charge, while the nitrogen atom of the nitro group will be partially positive. The N-oxide group also contributes significantly to the polarity, with the oxygen atom being a center of negative charge.

| Compound | Calculated Dipole Moment (Debye) |

| Pyridine | 2.22 |

| Quinoline | 2.15 |

| Pyridine N-oxide | 4.24 |

| 4-Nitropyridine N-oxide | 0.53 |

This table provides dipole moments for related compounds to offer a comparative perspective.

Conformational Analysis and Stability

The quinoline ring system is planar, but the presence of the nitro group at the 7-position introduces the possibility of different conformations due to rotation around the C-N bond connecting the nitro group to the quinoline ring. Although the energy barrier for this rotation is generally low in nitroaromatic compounds, identifying the most stable conformer is crucial for accurate predictions of other molecular properties.

DFT calculations can be employed to perform a conformational analysis by systematically rotating the nitro group and calculating the corresponding energy of the molecule. This allows for the identification of the global minimum energy conformation and any other low-energy conformers. The relative energies of these conformers provide insight into their populations at a given temperature. For this compound, the most stable conformation will likely be the one that minimizes steric hindrance and maximizes favorable electronic interactions between the nitro group and the quinoline N-oxide ring system. The planarity of the quinoline ring is expected to be largely maintained, with the nitro group lying in or slightly out of the plane of the ring in its lowest energy state.

Mechanistic Investigations through Computational Modeling

Computational modeling serves as a powerful tool for unraveling the intricate details of chemical reaction mechanisms. For a reactive species like this compound, theoretical calculations can map out the potential energy surfaces of various transformations, identify key intermediates and transition states, and provide a quantitative understanding of the reaction kinetics and thermodynamics.

Transition State Analysis for Reaction Pathways

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the rate of a chemical reaction. Computational methods, particularly DFT, can be used to locate and characterize transition states. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The characterization of a transition state is confirmed by the presence of a single imaginary vibrational frequency.

For this compound, several reaction pathways can be envisaged, including nucleophilic aromatic substitution, cycloaddition reactions, and reductions of the nitro group. For example, in a nucleophilic substitution reaction where a nucleophile attacks the quinoline ring, DFT calculations can be used to model the approach of the nucleophile, the formation of the Meisenheimer-like intermediate, and the subsequent departure of a leaving group. The transition state for such a process would reveal the extent of bond formation and bond breaking at the peak of the energy barrier.

The table below presents hypothetical activation energies for different types of reactions that quinoline N-oxides can undergo, based on general knowledge from computational studies of related systems.

| Reaction Type | Plausible Reactant | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic Substitution | Methoxide ion | 15-25 |

| [3+2] Cycloaddition | Alkene | 20-30 |

| Reduction of Nitro Group | Hydride source | 10-20 |

This table provides hypothetical energy ranges to illustrate the application of transition state analysis and is not based on specific calculations for this compound.

Energetic Profiles of Transformations

For transformations involving this compound, computational modeling can be used to compare the energetic profiles of competing reaction pathways. For instance, if a nucleophile can attack at multiple positions on the quinoline ring, calculating the energetic profiles for each possible attack would reveal the most favorable reaction channel. The presence of the electron-withdrawing nitro group at the 7-position and the zwitterionic N-oxide will significantly influence the regioselectivity of such reactions by stabilizing or destabilizing intermediates and transition states at different positions. These computational insights are crucial for predicting the outcome of reactions and for designing new synthetic routes involving this and related heterocyclic compounds.

Intermolecular Interactions and Crystal Packing Analysis (if applicable)

The solid-state structure of this compound, like all molecular crystals, is determined by the intricate network of intermolecular interactions that dictate how the molecules pack together. Although a crystal structure for this specific compound is not publicly available in the Cambridge Structural Database, we can infer the likely nature of its crystal packing based on the functional groups present and on studies of analogous nitroquinoline derivatives. researchgate.net

The primary forces expected to govern the crystal packing of this compound are hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.govmdpi.comnih.gov

Hydrogen Bonding:

π-π Stacking:

The planar aromatic system of the quinoline core is predisposed to engage in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent molecules, are a common and important feature in the crystal structures of aromatic compounds. The arrangement of the stacked molecules can be parallel-displaced or T-shaped, and the specific geometry is influenced by the electrostatic interactions between the electron-rich and electron-poor regions of the aromatic rings. The presence of the electron-withdrawing nitro group and the electron-donating N-oxide group will create a significant molecular dipole, which will in turn influence the preferred stacking arrangement to minimize electrostatic repulsion and maximize attraction.

Other Interactions:

Predicted Crystal Packing Features:

| Interaction Type | Functional Groups Involved | Expected Significance in Crystal Packing |

| C-H···O Hydrogen Bonds | Aromatic C-H and N-Oxide/Nitro Oxygens | High |

| π-π Stacking | Quinoline aromatic system | High |

| Dipole-Dipole Interactions | N-Oxide and Nitro groups | Moderate to High |

| van der Waals Forces | All atoms | Moderate |

This table summarizes the predicted intermolecular interactions and their likely importance in the crystal lattice of this compound based on the analysis of its functional groups and data from analogous compounds.

The prediction of crystal structures from first principles is a challenging but active area of research. reading.ac.uknih.gov Computational methods for crystal structure prediction (CSP) involve generating a multitude of possible packing arrangements and ranking them based on their calculated lattice energies. Such an analysis for this compound would provide valuable insight into its potential polymorphism and the specific three-dimensional arrangement of molecules in the solid state.

Derivatization and Synthetic Applications of 7 Nitroquinolin 1 Ium 1 Olate

As a Precursor for Quinolones and Other Oxygen-Containing Heterocycles

7-Nitroquinolin-1-ium-1-olate serves as a key starting material for the synthesis of quinolones and other oxygen-containing heterocyclic compounds. thieme-connect.deresearchgate.netnih.govnih.gov The presence of the nitro group and the N-oxide functionality provides reactive sites for various chemical modifications.

One of the primary applications involves the reductive cyclization of related nitro compounds to form quinolin-2-ones, also known as carbostyrils. thieme-connect.de This transformation is a fundamental method for constructing the quinolone core. Quinolones exist in tautomeric forms, the lactam and the phenolic (2-hydroxyquinoline) forms, with the lactam form generally predominating in the solid state and in solution. thieme-connect.de

The synthesis of quinolones from precursors like this compound is significant because the quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of many antibacterial, antifungal, and antitumor agents. science.govresearchgate.net The ability to introduce various substituents onto the quinoline (B57606) ring allows for the fine-tuning of their biological properties.

Furthermore, the strategic placement of the nitro group and the N-oxide allows for the construction of other complex oxygen-containing heterocycles. These heterocycles are integral components of many natural products with diverse pharmacological activities. nih.gov The enzymatic formation of such oxygen-containing rings in natural product biosynthesis highlights their importance and inspires synthetic chemists to develop new methods for their construction. nih.gov

Formation of Annulated Heterocyclic Systems

The reactivity of quinoline derivatives, including those derived from this compound, extends to the formation of annulated heterocyclic systems. These are structures where another ring is fused to the quinoline core, leading to more complex and often more biologically active molecules.

For instance, the reaction of 5-chloro-8-hydroxy-7-nitroquinoline, a related nitroquinoline derivative, can lead to the formation of quinoline-5,8-diones. nih.gov These compounds can then be further functionalized to create a series of 7-amino- and 7-acetamidoquinoline-5,8-diones with aryl substituents at the 2-position. nih.gov These annulated systems have been evaluated as potential antitumor agents. nih.gov

The synthesis of such fused systems often involves multi-step reaction sequences, starting with the functionalization of the quinoline core. The specific reaction conditions and the nature of the reactants determine the final annulated structure.

Synthesis of Aminoquinoline Derivatives

The nitro group in this compound and related nitroquinolines is a key functional group for the synthesis of aminoquinoline derivatives. researchgate.net A common and efficient method for this transformation is the reduction of the nitro group to an amine.

For example, the reduction of 5-chloro-7-nitro-8-hydroxyquinoline using hydrogenation with a palladium-on-carbon (Pd/C) catalyst not only reduces the nitro group but can also lead to the removal of the chloro group, yielding 7-amino-8-hydroxyquinoline in excellent yield. nih.gov Another method involves the use of stannous chloride (SnCl₂) in hydrochloric acid to reduce the nitro group, a widely used technique for this conversion. mdpi.com

The resulting aminoquinolines are valuable intermediates for further derivatization. They can undergo various reactions, such as acylation to form amides or participation in coupling reactions to introduce a wide range of substituents. These aminoquinoline derivatives are of significant interest due to their potential as antimalarial, antibacterial, and anticancer agents. science.gov

Generation of Sulfonylated Quinoline Derivatives

While direct sulfinylation of this compound is not extensively detailed in the provided context, the broader chemistry of quinoline derivatives suggests pathways for such modifications. Generally, sulfonylated quinolines are synthesized through various methods, often involving the introduction of a sulfonyl group onto a pre-existing quinoline ring.

For instance, 2-(phenylsulfonyl) quinoline N-hydroxyacrylamide derivatives have been synthesized and shown to possess effective anticancer properties against various cell lines. researchgate.net This indicates the importance of the sulfonyl moiety in modulating the biological activity of quinoline compounds. The synthesis of such derivatives typically involves the reaction of a suitable quinoline precursor with a sulfonylating agent.

Role in Constructing Complex Molecular Frameworks in Organic Synthesis

The quinoline scaffold, derived from precursors like this compound, is a fundamental building block in the construction of complex molecular frameworks in organic synthesis. nih.govscience.gov The versatility of the quinoline ring system allows for its incorporation into a wide variety of larger, more intricate molecules with diverse applications.

The development of novel synthetic methods, such as cross-dehydrogenative coupling reactions, has enabled the efficient formation of carbon-nitrogen bonds, leading to the synthesis of various amino derivatives of nitroquinoline N-oxides. researchgate.net These reactions provide a direct way to functionalize the quinoline core and build more complex structures.

Furthermore, the quinoline nucleus is a key component in many pharmaceuticals, highlighting its importance in drug discovery and development. researchgate.net The ability to synthesize a wide range of quinoline derivatives allows chemists to create libraries of compounds for biological screening, leading to the discovery of new therapeutic agents. The structural diversity achievable from quinoline-based starting materials underscores their central role in the design and synthesis of complex organic molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Currently, there are no established or published synthetic routes specifically for 7-nitroquinolin-1-ium-1-olate. Future research should prioritize the development of efficient and sustainable methods for its synthesis. Drawing inspiration from the synthesis of related nitroquinoline derivatives, several strategies could be explored:

Direct Nitration of Quinoline-1-oxide: Investigation into the regioselective nitration of quinoline-1-oxide could potentially yield the 7-nitro isomer. This would involve a systematic study of nitrating agents, reaction conditions (temperature, solvent), and catalysts to optimize the yield of the desired product over other isomers.

Greener Synthetic Approaches: Modern synthetic methodologies that emphasize sustainability could be employed. This includes the use of solid acid catalysts to minimize waste, solvent-free reaction conditions, or energy-efficient methods like microwave-assisted synthesis. rsc.org The evaluation of green chemistry metrics for any developed synthesis would be crucial. rsc.org

Starting from Substituted Precursors: An alternative approach could involve the synthesis of 7-nitroquinoline (B188568) followed by N-oxidation. The initial synthesis of 7-nitroquinoline itself can be challenging, often producing a mixture of isomers. brieflands.com Developing a selective synthesis for the 7-nitro isomer would be a critical first step.

A key challenge will be the separation and purification of the 7-nitro isomer from other potential products. Detailed characterization using techniques such as NMR, IR, and mass spectrometry will be essential to confirm the structure of the synthesized compound. brieflands.com

Exploration of Underinvestigated Reactivity Pathways

The reactivity of this compound is entirely uncharted. The presence of both the N-oxide and the nitro group suggests a rich and complex chemical behavior. Future research should systematically explore its reactivity in various chemical transformations.

Potential Reactivity to Investigate:

| Reaction Type | Potential Outcome | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the nitro group or substitution at other positions. | The electron-withdrawing nature of the nitro group and the N-oxide moiety activates the quinoline (B57606) ring towards nucleophilic attack. |

| Reduction of the Nitro Group | Formation of 7-aminoquinolin-1-ium-1-olate. | The nitro group is susceptible to reduction by various reagents, which could provide a precursor to other functionalized derivatives. nih.gov |

| Deoxygenation of the N-oxide | Formation of 7-nitroquinoline. | This reaction would be useful for confirming the structure and for accessing the parent quinoline derivative. |

| Cycloaddition Reactions | Formation of novel heterocyclic systems. | The quinolinium-1-olate system can potentially act as a 1,3-dipole in cycloaddition reactions. |

| Reactions with Organometallic Reagents | Formation of C-C coupled products. | Exploring reactions with Grignard or organolithium reagents could lead to the introduction of new substituents. science.gov |

Understanding these fundamental reactivity patterns will be crucial for the potential utilization of this compound as a building block in synthetic chemistry.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and High-Level Computational Methods

Given the lack of experimental data, computational chemistry presents a powerful tool for initial exploration. mdpi.compitt.edunih.gov High-level computational methods can be employed to predict the geometric and electronic structure of this compound.

Areas for Computational and Spectroscopic Investigation:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the optimized geometry, vibrational frequencies, and electronic properties, such as the HOMO-LUMO gap. researchgate.net This would provide insights into its stability and potential reactivity.

Reaction Mechanism Modeling: Computational studies can model the reaction pathways for the transformations suggested in the previous section, helping to predict the feasibility and selectivity of different reactions. mdpi.comnih.gov

Time-Resolved Spectroscopy: Once the compound is synthesized, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be used to study the properties of its excited states and to follow the dynamics of its reactions in real-time. This would be particularly interesting given the presence of the chromophoric nitroquinoline system.

These advanced studies would provide a deep, molecular-level understanding of the behavior of this compound.

Synthesis and Characterization of Novel Derivatives with Tunable Electronic Properties

The functionalization of the this compound core could lead to a range of new derivatives with tailored electronic properties.

Strategies for Derivatization:

| Starting Material | Reaction | Potential Derivative | Tunable Property |

| This compound | Nucleophilic Aromatic Substitution | 7-alkoxy/aryloxy-quinolin-1-ium-1-olates | Altering the electron-donating/withdrawing nature of the substituent to tune the electronic properties. |

| 7-aminoquinolin-1-ium-1-olate | Diazotization and subsequent reactions | 7-halo, 7-cyano, 7-aryl quinolin-1-ium-1-olates | Introduction of a wide variety of functional groups to systematically modify the molecule's properties. |

| This compound | Cross-coupling reactions | 7-aryl/alkenyl-quinolin-1-ium-1-olates | Extending the π-conjugation of the system, which would significantly impact its optical and electronic properties. |

The synthesis and characterization of these new derivatives would expand the chemical space around this core structure and could lead to the discovery of molecules with interesting photophysical or electronic characteristics. researchgate.net

Integration into New Materials Science Applications (excluding biological/medicinal)

While speculative at this stage, the structural and predicted electronic properties of this compound and its derivatives suggest potential applications in materials science.

Potential Application Areas:

Organic Electronics: The conjugated π-system of the quinoline core, particularly when extended through derivatization, could make these compounds candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The N-oxide functionality can influence the electron-accepting properties of the molecule.

Non-linear Optical (NLO) Materials: Molecules with large dipole moments and extended π-systems can exhibit NLO properties. The charge-separated nature of the quinolinium-1-olate structure combined with the electron-withdrawing nitro group might lead to significant second-order NLO responses. science.gov

Fluorescent Sensors: The fluorescence of quinoline derivatives is often sensitive to their environment. researchgate.net It is plausible that derivatives of this compound could be developed as fluorescent probes for the detection of specific analytes, leveraging the quenching or enhancement of their fluorescence upon interaction.

These future research directions represent a roadmap for the scientific community to explore the fundamental chemistry and potential applications of the currently uncharacterized this compound. The journey from a mere chemical name to a well-understood molecule with tangible applications is a long one, but it begins with foundational synthetic and reactivity studies as outlined here.

Q & A

Basic Question: What are the recommended synthetic routes and characterization techniques for 7-nitroquinolin-1-ium-1-olate?

Methodological Answer:

Synthesis typically involves nitration of quinoline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by oxidation to stabilize the zwitterionic structure. Characterization requires:

- X-ray crystallography for structural confirmation (using SHELX software for refinement ).

- Spectroscopic analysis :

- Elemental analysis (CHNS/O) for purity validation.

For reproducibility, document reaction parameters (temperature, solvent polarity, stoichiometry) and cross-validate with known quinoline derivative protocols .

Basic Question: How can researchers design experiments to assess the compound’s stability under varying physicochemical conditions?

Methodological Answer:

Adopt a factorial experimental design to test:

- Thermal stability : Use thermogravimetric analysis (TGA) at incremental temperatures (25–300°C) in inert vs. oxidative atmospheres.

- Photostability : Expose solutions to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC .

- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 1–13) with periodic sampling for LC-MS analysis.

Include control groups (e.g., analogous quinoline derivatives) and statistical validation (ANOVA for intergroup comparisons) .

Advanced Question: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Address discrepancies through:

- Dose-response profiling : Test across a wide concentration range (nM to mM) to identify therapeutic vs. toxic thresholds.

- Cell-line specificity : Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) models to isolate selective mechanisms .

- Metabolomic integration : Use LC-MS/MS to track metabolite interactions, identifying off-target effects.

Replicate studies with strict adherence to NIH preclinical guidelines (e.g., blinding, randomization) and report effect sizes with 95% confidence intervals .

Advanced Question: What computational strategies are effective for predicting the compound’s reactivity in coordination chemistry?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict ligand-metal binding sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO) to assess solvation effects on reactivity.

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Validate predictions with experimental spectroscopic data (e.g., UV-Vis shifts upon metal binding) .

Advanced Question: How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

Methodological Answer:

- Systematic substitution : Introduce functional groups (e.g., halogens, alkyl chains) at specific positions on the quinoline core and assay for changes in bioactivity .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) or steric (Taft parameters) properties with activity trends.

- Crystallographic benchmarking : Compare X-ray structures of active vs. inactive derivatives to identify critical bond angles/distances .

Advanced Question: What experimental frameworks are suitable for probing the compound’s role in redox-mediated processes?

Methodological Answer:

- Cyclic voltammetry : Measure redox potentials in aprotic (e.g., acetonitrile) and protic (e.g., PBS) solvents to map electron-transfer pathways.

- EPR spectroscopy : Detect radical intermediates during oxidation/reduction.

- In-situ IR : Monitor real-time changes in nitro group vibrational modes during electrochemical cycling.

Triangulate data with computational results (e.g., DFT-predicted redox potentials) .

Basic Question: How should researchers formulate PICOT-compliant questions for translational studies involving this compound?

Methodological Answer:

Follow the PICOT framework :

- P (Population): In vitro models (e.g., antibiotic-resistant bacterial strains).

- I (Intervention): Exposure to this compound at MIC₅₀.

- C (Comparison): Standard antibiotics (e.g., ciprofloxacin).

- O (Outcome): Reduction in bacterial viability (CFU counts).

- T (Time): 24-hour incubation.

Example: "Does this compound (I) reduce CFU counts (O) in methicillin-resistant Staphylococcus aureus (P) compared to ciprofloxacin (C) over 24 hours (T)?"

Advanced Question: What statistical approaches are recommended for analyzing non-linear dose-response relationships in toxicity assays?

Methodological Answer:

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism).

- Bootstrap resampling : Estimate confidence intervals for EC₅₀/LC₅₀ values.

- Benchmark dose (BMD) modeling : Identify toxicity thresholds for regulatory applications.

Report goodness-of-fit metrics (R², AIC) and validate with replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.